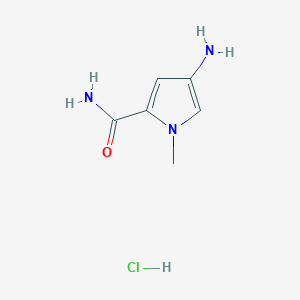

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

Description

4-Amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride (CAS: 949485-61-4) is a pyrrole-based compound with a molecular formula of C₆H₉N₃O·HCl and a molecular weight of 139.16 g/mol (base compound) . It features a methyl group at the 1-position of the pyrrole ring, an amino group at the 4-position, and a carboxamide at the 2-position, with a hydrochloride salt improving solubility. The compound is currently listed as temporarily unavailable, limiting its immediate research applications .

Properties

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGGXAODUURXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A common synthetic route involves the condensation of carboxylic acid derivatives with amine-containing precursors, followed by acid-mediated cyclization to form the pyrrole ring. For example, cyclization of 2,4,4-trimethoxybutan-1-amine derivatives under acidic conditions leads to the formation of the pyrrole core bearing the amino and carboxamide substituents. This method allows introduction of the methyl group at the nitrogen position via N-methylation steps either before or after cyclization.

Use of 1-Methyl-4-Formylamino-2-Pyrrolecarbonyl Chloride Intermediate

An iterative synthetic process using 1-methyl-4-formylamino-2-pyrrolecarbonyl chloride as a key intermediate has been described for the manufacture of poly-(4-aminopyrrole-2-carboxamide) compounds, including the target molecule. This method involves:

Preparation of the intermediate by chlorination of 1-methyl-4-formylamino-2-pyrrolecarboxylic acid using thionyl chloride.

Repeated acylation and deformylation steps to build the desired pyrrole carboxamide structure.

Final deprotection and conversion to the hydrochloride salt form.

This approach is adaptable for both solution-phase and solid-support synthesis, providing versatility for scale-up and derivative synthesis.

Functional Group Transformations and Substitutions

Additional steps may include:

N-Methylation of the pyrrole nitrogen, often achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the amino group at the 4-position via substitution reactions or by using amino-substituted precursors.

Conversion of carboxylic acid functionalities to carboxamide groups through amidation reactions using ammonia or amines with coupling reagents.

Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

Halogen-Doped Pyrrole Derivatives as Precursors

Research on halogen-substituted pyrrole derivatives has shown practical synthetic routes involving chlorination and fluorination steps that could be adapted to prepare intermediates for 4-amino-1-methyl-1H-pyrrole-2-carboxamide derivatives. For example, selective chlorination using N-chlorosuccinimide and subsequent hydrolysis and acidification steps yield pyrrole carboxylic acids that can be further transformed into carboxamides.

| Methodology | Key Steps | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Cyclization of carboxylic acid with amine | Condensation, acid-mediated cyclization | 2,4,4-trimethoxybutan-1-amine, acid catalyst | Moderate to good yields; scalable |

| Intermediate 1-methyl-4-formylamino-2-pyrrolecarbonyl chloride | Chlorination, iterative acylation and deformylation | Thionyl chloride, acylation agents, deprotection | High purity; suitable for iterative synthesis |

| N-Methylation and amidation | Methylation of pyrrole N, amidation of acid group | Methyl iodide, ammonia or amines, coupling agents | Efficient functionalization |

| Halogen-doped pyrrole derivatives | Halogenation, hydrolysis, acidification | N-chlorosuccinimide, NaOH, HCl | Useful for precursor synthesis |

The iterative process using the formylamino intermediate allows precise control over substitution patterns and chain length in poly-(4-aminopyrrole-2-carboxamide) compounds, which is valuable in medicinal chemistry for generating libraries of derivatives.

Functional group transformations must be carefully controlled to avoid over-oxidation or unwanted side reactions, especially given the sensitivity of the pyrrole ring to electrophilic substitution and oxidation.

The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in biochemical assays and pharmaceutical formulations.

Industrial-scale synthesis details are limited in the literature, but general principles of organic synthesis optimization, including reaction condition tuning and purification strategies, apply.

The preparation of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is achieved primarily through cyclization of suitable precursors, iterative acylation/deformylation processes using key intermediates, and functional group modifications such as N-methylation and amidation. The use of 1-methyl-4-formylamino-2-pyrrolecarbonyl chloride as an intermediate is particularly noteworthy for its efficiency and adaptability. These methods provide a robust foundation for synthesizing this compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrrole ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block

This compound is pivotal in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for developing drugs aimed at conditions like depression and anxiety .

Case Studies

Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. For instance, studies have demonstrated its potential in modulating neurotransmitter systems, which is crucial for treating various psychiatric disorders.

Biochemical Research

Amino Acid Metabolism

In biochemical studies, 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is used to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies .

Impact on Cellular Processes

The compound's ability to influence enzymatic pathways has been documented in proteomics research, where it serves as a model for studying protein interactions and functions.

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agriculture, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its properties improve the absorption and stability of active ingredients in plants, leading to better crop protection outcomes .

Field Studies

Field trials have indicated that formulations containing this compound result in increased yield and reduced pesticide use due to enhanced effectiveness against pests and diseases .

Material Science

Development of Novel Materials

In material science, 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is explored for developing new polymers with improved properties such as flexibility and strength. These materials are essential for various industrial applications, including coatings and composites .

Research Findings

Studies have shown that incorporating this compound into polymer matrices can significantly enhance mechanical properties, making them suitable for high-performance applications .

Diagnostic Reagents

Use in Clinical Diagnostics

The compound is also employed in creating reagents for diagnostic tests. Its unique chemical structure allows it to serve as a marker for detecting specific biomarkers in clinical settings, facilitating early diagnosis of diseases .

Clinical Applications

Research has demonstrated its utility in developing assays for biomarkers associated with neurological disorders, aiding in the diagnosis and monitoring of treatment efficacy.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Interaction with brain receptors |

| Biochemical Research | Study of amino acid metabolism and protein synthesis | Understanding cellular processes |

| Agricultural Chemistry | Enhances efficacy of pesticides and herbicides | Improved absorption and stability |

| Material Science | Development of novel polymers with enhanced mechanical properties | Suitable for high-performance applications |

| Diagnostic Reagents | Creation of reagents for clinical diagnostics | Early detection of diseases |

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

Functional Group Analysis

- Carboxamide vs. Methyl ester analogs (e.g., 180258-45-1) are prone to hydrolysis under acidic/basic conditions, whereas carboxamides are more stable .

Substituent Effects :

Biological Activity

4-Amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrrole ring structure, which is integral to its interaction with biological macromolecules. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmacology.

- Molecular Formula : C6H8N2O2

- Molecular Weight : Approximately 140.14 g/mol

- IUPAC Name : 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

The biological activity of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, influencing the activity and function of these target molecules. The precise pathways involved depend on the biological context in which the compound is applied.

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds, including 4-amino-1-methyl-1H-pyrrole-2-carboxamide, exhibit promising antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various human carcinoma cell lines. For instance, studies have demonstrated that certain pyrrole derivatives possess significant inhibitory activity against A-549 and MDA-MB-468 cell lines, with IC50 values ranging from 0.065 to 9.4 µmol/L .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Its structure allows it to interact with neuronal receptors and enzymes, potentially offering therapeutic benefits in neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.

Antiviral Activity

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride has also been evaluated for antiviral properties. It has shown activity against several viruses, including HSV-1, with some derivatives exhibiting low micromolar IC50 values against viral replication . This positions the compound as a candidate for further development in antiviral therapies.

Study 1: Antitumor Evaluation

In a study focusing on the synthesis and evaluation of novel pyrrole derivatives, researchers found that compounds similar to 4-amino-1-methyl-1H-pyrrole-2-carboxamide demonstrated potent antitumor activity against multiple cancer cell lines. The study utilized various assays to assess cell viability and proliferation, confirming the potential of these compounds as lead candidates for cancer treatment .

Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improved cognitive function following treatment with the compound, suggesting its potential utility in treating conditions like Alzheimer's disease.

Research Applications

4-Amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to interact with biological macromolecules makes it an important tool for studying protein-ligand interactions and nucleic acid binding .

Q & A

Q. What are the established synthetic routes for 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride?

- Methodological Answer : The synthesis typically involves:

- Pyrrole Ring Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine to form the 1-methylpyrrole scaffold .

- Nitration : Introduce a nitro group at the 4-position using nitric acid under controlled conditions .

- Reduction : Reduce the nitro group to an amino group using SnCl₂ in HCl .

- Amidation : React the carboxylic acid intermediate with an appropriate amine (or ammonia) via activation (e.g., carbonyl chloride formation) followed by coupling .

Critical Note: The hydrochloride salt enhances solubility for biological testing, achieved by treating the free base with HCl .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze aromatic protons (δ 6–8 ppm for pyrrole protons) and methyl/amine groups (δ 2–3 ppm) .

- LCMS/HPLC : Confirm molecular weight (e.g., ESIMS m/z) and purity (>95%) .

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Freely soluble in water and methanol due to the hydrochloride salt; poorly soluble in non-polar solvents (e.g., toluene) .

- Stability : Store in a desiccator at 2–8°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light or basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Variables : Vary temperature, catalyst (e.g., Pd/C for reductions), and solvent polarity.

- Response Surface Methodology (RSM) : Optimize yields by analyzing interactions between parameters (e.g., nitration efficiency vs. temperature) .

- Case Study : highlights DOE’s role in reducing trial-and-error approaches by 40% in similar heterocyclic syntheses.

Q. What computational tools predict reactivity or binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electrophilic substitution preferences on the pyrrole ring .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) via hydrogen bonding (amino group) and π-π stacking (pyrrole ring) .

- ICReDD’s Workflow : Combine quantum chemical calculations with experimental data to predict optimal reaction pathways .

Q. How do structural modifications (e.g., methyl vs. ethyl substituents) affect biological activity?

- Methodological Answer :

- Comparative Analysis : Replace the 1-methyl group with ethyl (as in ’s analog) and assess:

- Lipophilicity : LogP changes via HPLC retention times.

- Bioactivity : Test enzyme inhibition (e.g., kinase assays) to correlate substituent size with potency .

- Key Finding : Methyl groups often enhance metabolic stability compared to bulkier substituents .

Q. What mechanistic insights explain contradictions in reported reaction yields?

- Methodological Answer :

- Side Reactions : Nitration may produce regioisomers; use HPLC to quantify byproducts .

- Acid Sensitivity : Hydrochloride salt formation can hydrolyze the amide under high-temperature conditions. Monitor pH during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.